![molecular formula C32H35NO4 B14470858 4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate CAS No. 72323-92-3](/img/structure/B14470858.png)
4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyanophenyl group, a decylbenzoyl group, and a methylbenzoate group, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate typically involves a multi-step process. One common method includes the esterification of 4-cyanophenol with 4-decylbenzoyl chloride in the presence of a base such as pyridine. This reaction is followed by the esterification of the resulting intermediate with 3-methylbenzoic acid under acidic conditions. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on efficient purification techniques, such as recrystallization and chromatography, to obtain high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenyl 4-[(4-dodecylbenzoyl)oxy]-3-methylbenzoate
- 4-(Decyloxy)phenyl 4-[(4-cyanobenzyl)oxy]benzoate
Uniqueness
4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
72323-92-3 |
|---|---|
Molecular Formula |
C32H35NO4 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-(4-decylbenzoyl)oxy-3-methylbenzoate |
InChI |
InChI=1S/C32H35NO4/c1-3-4-5-6-7-8-9-10-11-25-12-16-27(17-13-25)31(34)37-30-21-18-28(22-24(30)2)32(35)36-29-19-14-26(23-33)15-20-29/h12-22H,3-11H2,1-2H3 |
InChI Key |
DDEVSZNTVLDUTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14470782.png)
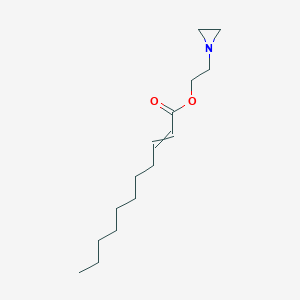
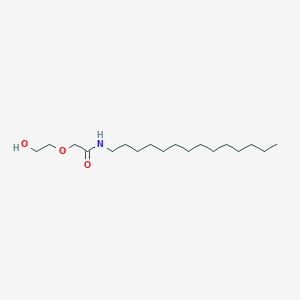

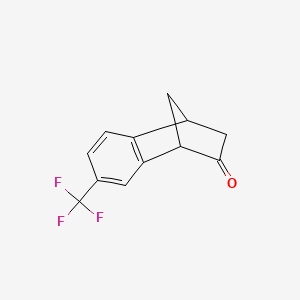
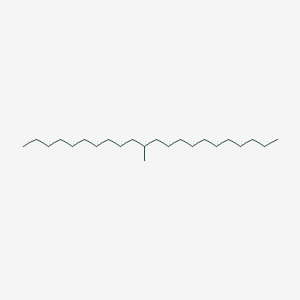
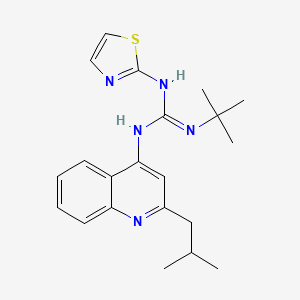
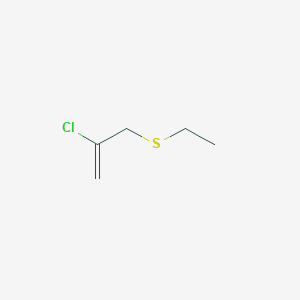
![2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B14470833.png)
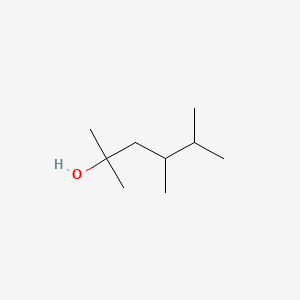
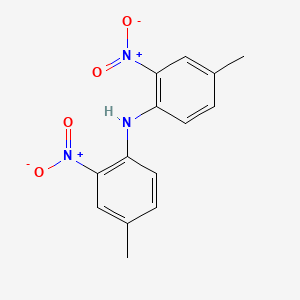

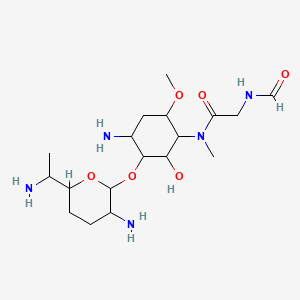
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)
